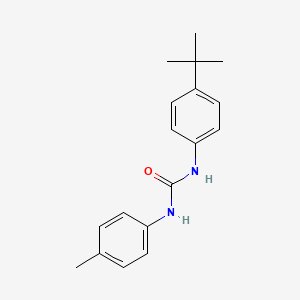
N-(4-tert-butylphenyl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves directed lithiation or addition reactions. For example, directed lithiation has been utilized in synthesizing compounds where lithium is added ortho to the directing metalating group, producing high yields of substituted products through reactions with electrophiles. Similarly, addition reactions have facilitated the synthesis of N-(4-methylphenyl)-N'-(1,2,4-triazoly)urea compounds through reactions between 4-methyl isocyanate and amino-triazole, yielding significant results (Smith et al., 2013); (Feng Gui-rong, 2002).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(4-tert-butylphenyl)-N'-(4-methylphenyl)urea, is critical for understanding their properties and reactivity. Studies employing techniques like FT-IR, NMR, and X-ray diffraction have been crucial in characterizing these compounds, revealing detailed information about their geometrical configurations, electronic structures, and intermolecular interactions (Mary et al., 2014).
Chemical Reactions and Properties
Urea derivatives engage in a variety of chemical reactions, including the Lossen rearrangement and reactions involving phosgene substitutes, highlighting their versatility in synthetic chemistry. These reactions have been explored for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating good yields and chemoselectivity under environmentally friendly conditions (Thalluri et al., 2014); (Bigi et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-5-9-15(10-6-13)19-17(21)20-16-11-7-14(8-12-16)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKXBRCWZMSSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)




![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)
![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)


![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)
